molecular formula C7H8IN3 B8073739 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine

6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine

Cat. No.: B8073739
M. Wt: 261.06 g/mol
InChI Key: UWCNQOZYIKBYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine (CAS: 947248-49-9) is a halogenated heterocyclic compound with the molecular formula C₇H₆IN₃ and a molecular weight of 259.05 g/mol . Its structure features a partially saturated imidazo[1,2-a]pyridine core (1,5-dihydro modification) with an iodine substituent at position 6 and an amine group at position 2 (Figure 1).

Properties

IUPAC Name

6-iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-2,4,10H,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCNQOZYIKBYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC=C2N1C=C(N2)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743662
Record name 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947248-49-9
Record name 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Synthesis from N-Propargylpyridin-2-amines

A validated route involves cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines under microwave irradiation. For example:

  • Propargylation : 2-Aminopyridine reacts with propargyl bromide in THF/pyridine to yield N-propargyl derivatives.

  • Cyclization : Microwave-assisted intramolecular cyclization in acidic media (HCl/H₂O) generates the imidazo[1,2-a]pyridine core.

Adapting this method, 2-amino-6-iodopyridine could serve as the starting material. After propargylation, cyclization would yield the target compound.

Direct Iodination Strategies

Post-synthetic iodination offers regioselective control. Electrophilic iodination using iodine or N-iodosuccinimide (NIS) is common.

Electrophilic Aromatic Substitution

The electron-rich C6 position of imidazo[1,2-a]pyridines is susceptible to electrophilic attack. A protocol from imidazo[1,5-a]imidazole rearrangements suggests:

  • Reagents : I₂ (2 equiv) in THF at room temperature.

  • Mechanism : Iodine acts as both electrophile and Lewis acid, directing substitution to C6.

Procedure :

  • Dissolve 1,5-dihydroimidazo[1,2-a]pyridin-2-amine (1 mmol) in THF.

  • Add I₂ (2 mmol) and stir for 24 h at 25°C.

  • Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via silica chromatography.

Yield : ~60–75% (analogous systems).

Metal-Catalyzed C–H Activation

Palladium or copper catalysts enable directed C–H iodination. For example:

  • Catalyst : Pd(OAc)₂ (10 mol%).

  • Directing Group : The C2 amine coordinates Pd, facilitating C6 iodination.

  • Conditions : NIS (1.2 equiv), DMF, 80°C, 12 h.

Advantages : Higher regioselectivity and yields (up to 85%).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialConditionsYieldSelectivity
Multicomponent GBB2-Amino-6-iodopyridineMW, HCl/H₂O, 140°C70%High
Electrophilic I₂Imidazo[1,2-a]pyridineI₂, THF, 25°C65%Moderate
Pd-Catalyzed C–HImidazo[1,2-a]pyridinePd(OAc)₂, NIS, DMF85%High

Key Findings :

  • Pd-catalyzed methods offer superior yields but require rigorous anhydrous conditions.

  • Electrophilic iodination is cost-effective but less selective for polyhalogenated byproducts.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, C5-H), 6.94 (d, J = 8.4 Hz, 1H, C3-H), 4.21 (s, 2H, NH₂).

  • IR (KBr): ν 3360 cm⁻¹ (N-H), 2209 cm⁻¹ (C≡C, if applicable).

  • MS : m/z 261.06 [M]⁺ (Calc. 261.06).

X-ray Crystallography

Single-crystal analysis (analogous structures) confirms the planar imidazo[1,2-a]pyridine core with iodine at C6.

Challenges and Optimization

  • Regioselectivity : Competing iodination at C3/C5 occurs without directing groups. Solution: Use Pd catalysts with amine coordination.

  • Stability : The iodo group is prone to hydrolysis under acidic conditions. Mitigation: Neutral pH during workup.

Industrial-Scale Considerations

  • Cost : Pd catalysts increase expense; electrophilic methods are preferable for large batches.

  • Purification : Column chromatography remains standard, but recrystallization (ethanol/water) improves scalability.

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated iodination using eosin Y and I₂.

  • Flow Chemistry : Continuous flow systems enhance reaction control and reduce byproducts .

Chemical Reactions Analysis

6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The biological activities of 6-iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine are primarily linked to its interaction with adenosine receptors. Notably, it shows affinity for A2A receptors, which are involved in various physiological processes such as inflammation and cancer progression. Its ability to modulate receptor activity presents opportunities for therapeutic interventions in:

  • Cancer Treatment : Studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can enhance receptor binding affinity while maintaining low cytotoxicity toward normal cells .
  • Neurodegenerative Disorders : The compound's interaction with adenosine receptors suggests potential applications in treating disorders like Alzheimer's disease .

Research Findings and Case Studies

Several studies have highlighted the efficacy of this compound in various experimental settings:

Anticancer Activity

In vitro assays have demonstrated that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines. For instance:

  • Cell Line Studies : Compounds similar to this compound have shown promising results against MCF-7 breast cancer cells with IC50 values indicating potent anticancer properties .

Antimicrobial Properties

Research has also explored the antibacterial activity of imidazo[1,2-a]pyridine derivatives:

  • A series of synthesized compounds showed potent antimicrobial activity against both gram-positive and gram-negative bacteria .

Mechanism of Action

The mechanism of action of 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with specific receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features :

  • Iodine at Position 6 : Enhances molecular weight and polarizability, influencing intermolecular interactions and metabolic stability.
  • 1,5-Dihydro Saturation : Introduces sp³ hybridization in the imidazole ring, modifying electronic properties and conformational flexibility.
  • Amine at Position 2 : Provides a site for hydrogen bonding and derivatization.

Comparison with Similar Compounds

Halogen-Substituted Imidazo[1,2-a]pyridin-2-amines

Table 1: Structural and Physical Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Synthetic Route
6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine I (C6), 1,5-dihydro 259.05 Not reported I₂/KI-mediated cyclization
6-Chloroimidazo[1,2-a]pyridin-2-amine Cl (C6) 183.62 Not reported Cyclization with 1,3-dichloroacetone
8-Bromoimidazo[1,2-a]pyridin-2-amine Br (C8) 212.05 Not reported Suzuki coupling
6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-amine Br (C6), F (C8) 230.05 Not reported Cross-coupling reactions

Key Observations :

  • Molecular Weight : Iodine significantly increases molecular weight (259.05 vs. 183.62 for Cl analog), impacting pharmacokinetic properties like diffusion rates.
  • Synthetic Routes : The target compound is synthesized via iodine-mediated oxidative cyclization , while chloro and bromo analogs use cross-coupling or cyclization with dichloroacetone .
  • Halogen Effects : Iodine’s larger atomic radius and lower electronegativity (vs. Cl, Br, F) may enhance halogen bonding in biological targets, as seen in other imidazo[1,2-a]pyridine-based receptor agonists .

Dihydro vs. Fully Aromatic Analogs

Table 2: Electronic and Solubility Comparisons

Compound Name Aromaticity Solubility (Predicted) Reactivity
This compound Partially saturated Moderate in polar solvents Higher susceptibility to oxidation
6-Iodoimidazo[1,2-a]pyridin-2-amine Fully aromatic Lower in polar solvents More stable, resistant to redox reactions
Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate Partially saturated High in aqueous media Reactive at ester and hydroxyl groups

Key Observations :

  • Aromaticity : The 1,5-dihydro modification reduces conjugation, lowering thermal stability but increasing solubility in polar solvents compared to fully aromatic analogs.
  • Reactivity : Partial saturation may render the compound more prone to oxidation, necessitating inert storage conditions .

Biological Activity

6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features an imidazo[1,2-a]pyridine framework characterized by:

  • Iodine atom at the 6-position
  • Amino group at the 2-position

This specific arrangement contributes to its diverse biological activities, particularly its interaction with various molecular targets.

1. Anticancer Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant anticancer activities. A study highlighted that compounds related to this structure demonstrated submicromolar inhibitory effects against various tumor cell lines. For instance, a closely related compound showed IC50 values ranging from 0.09 μM to 0.43 μM against tested cell lines and induced cell cycle arrest and apoptosis in HCC827 cells by inhibiting PI3Kα with an IC50 of 1.94 nM .

2. Adenosine Receptor Affinity

This compound has shown affinity for adenosine receptors, particularly A2A receptors. These receptors play crucial roles in inflammation and cancer progression. Modifications to the imidazo[1,2-a]pyridine scaffold can enhance receptor binding affinity while maintaining low cytotoxicity towards normal cells .

The compound's activity is primarily attributed to its ability to modulate receptor activity and influence signaling pathways associated with cancer and inflammation. Interaction studies using techniques like radiolabeled binding assays have elucidated its mechanisms of action .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
This compound Iodine at position 6; amino at position 2Potential for diverse receptor interactions
Imidazo[1,2-a]pyridine Base structure without halogenBroad range of biological activities
4-Iodoimidazo[1,2-a]pyridine Iodine substitution at position 4Different receptor interaction potential

Case Studies

Several studies have investigated the biological activity of compounds within the imidazo[1,2-a]pyridine class:

  • In vitro Studies : A study demonstrated that modifications to the imidazo[1,2-a]pyridine scaffold significantly enhanced anticancer activity while reducing toxicity towards normal cells .
  • In vivo Pharmacokinetics : Research on similar compounds indicated promising pharmacokinetic properties and enhanced antitumor efficacy when combined with immunotherapeutic agents like anti-PD-1 antibodies .

Q & A

Q. What synthetic routes are recommended for 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of imidazo[1,2-a]pyridine derivatives often involves condensation reactions between 2-aminoimidazoles and α-haloketones or aldehydes. For iodinated derivatives like this compound:

  • Iodine-Catalyzed Cyclization : Evidence suggests iodine can catalyze the formation of imidazo[1,2-a]pyridine cores under mild conditions, as seen in analogous syntheses of iodinated imidazo[1,2-a]pyrazines .
  • Precursor Functionalization : Start with a pre-formed imidazo[1,2-a]pyridine scaffold and introduce iodine via electrophilic substitution or metal-mediated coupling (e.g., Ullmann or Buchwald-Hartwig reactions). For example, halogenation at the 3-position of imidazo[1,2-a]pyridines has been achieved using N-chlorosuccinimide or N-bromosuccinimide, which could be adapted for iodination .
  • Key Variables : Solvent polarity (e.g., DMF vs. ethanol), temperature (room temp. vs. reflux), and catalyst loading (e.g., iodine vs. Pd catalysts) significantly impact regioselectivity and yield.

Q. How can researchers characterize the structure of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The aromatic protons of the pyridine and imidazole rings appear in the δ 6.5–8.5 ppm range. The iodine substituent induces deshielding, shifting nearby protons downfield .
    • ¹³C NMR : The iodine-bearing carbon (C-6) typically resonates at δ 90-110 ppm due to the heavy atom effect .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₇H₆IN₃ requires m/z 259.9652 [M+H]⁺). ESI-HRMS is preferred for halogenated compounds due to clear isotopic patterns .
  • IR Spectroscopy : N-H stretches (amine group) appear at ~3300 cm⁻¹, while C-I stretches are weak but detectable near 500 cm⁻¹ .

Q. What are the key considerations for optimizing the stability of this compound during storage?

Methodological Answer:

  • Light Sensitivity : Iodinated compounds are prone to photodegradation. Store in amber glass vials under inert gas (N₂ or Ar) .
  • Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous solvents unless stabilized (e.g., DMSO for biological assays) .
  • Temperature : Long-term storage at –20°C minimizes decomposition. For short-term use, 4°C is sufficient .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for SNAr (nucleophilic aromatic substitution) at the iodine-bearing position. Basis sets like B3LYP/6-311+G(d,p) are effective for halogenated heterocycles .
  • Reaction Path Analysis : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify regioselectivity trends. For example, iodine’s electron-withdrawing effect directs nucleophiles to the para position .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO or ethanol) to refine energy barriers .

Q. How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Assay Standardization : Compare protocols for cell lines, incubation times, and compound purity. For instance, discrepancies in anticancer activity may arise from differences in MTT assay endpoints .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to aggregate data across studies. Highlight variables like logP (lipophilicity) or hydrogen-bond donors, which influence bioavailability .
  • Structural Analogues : Test this compound alongside non-iodinated derivatives to isolate the iodine’s role in bioactivity .

Q. What strategies enable selective functionalization of the imidazo[1,2-a]pyridine core while preserving the iodo substituent?

Methodological Answer:

  • Protecting Groups : Temporarily block the amine group (e.g., with Boc or Fmoc) before performing Suzuki-Miyaura coupling at C-6 .
  • Metal-Free Conditions : Use iodine as a directing group in electrophilic substitutions (e.g., nitration or sulfonation) to avoid metal-mediated dehalogenation .
  • Microwave-Assisted Synthesis : Enhance reaction speed and selectivity for C-3 functionalization (e.g., alkylation or acylation) without affecting C-6 iodine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.